molecular formula C12H18BrN3O2 B3048326 (R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1639881-14-3

(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B3048326
CAS No.: 1639881-14-3
M. Wt: 316.19
InChI Key: KYKJZWMKFYFGHC-MRVPVSSYSA-N
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Description

(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C12H18BrN3O2 and its molecular weight is 316.19. The purity is usually 95%.
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Biological Activity

(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for various pharmacological properties. Its molecular formula is C12H18BrN3O2C_{12}H_{18}BrN_3O_2 and it has a molecular weight of approximately 316.19 g/mol.

  • CAS Number : 1639881-14-3
  • Molecular Weight : 316.19 g/mol
  • Purity : Typically around 97%
  • IUPAC Name : tert-butyl (6R)-3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory activity against various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the proliferation of human tumor cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The IC50 values for these cell lines are reported to be in the low micromolar range, indicating potent antiproliferative effects.

Cell Line IC50 (µM)
HeLa0.55
HCT1160.87
A3751.46

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. Notably, it has been identified as a potent inhibitor of the VEGFR-2 kinase, which plays a crucial role in angiogenesis.

Other Biological Activities

In addition to its anticancer properties, this compound may also exhibit other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of compounds related to the pyrazolo[1,5-a]pyrazine scaffold. For instance:

  • Study on Antitumor Activity : A study published in a peer-reviewed journal reported that derivatives of pyrazolo[1,5-a]pyrazines showed promising antitumor activity in xenograft models. The study highlighted how this compound could significantly reduce tumor growth rates in animal models when administered orally.
  • Structure-Activity Relationship Analysis : Another research article analyzed various derivatives of this compound to determine how modifications affected biological activity. The findings indicated that the bromine substitution at the 3-position was critical for enhancing potency against specific cancer cell lines.

Properties

IUPAC Name

tert-butyl (6R)-3-bromo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKJZWMKFYFGHC-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120085
Record name 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639881-14-3
Record name 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1639881-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

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